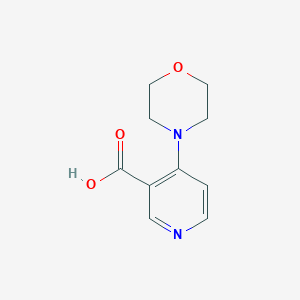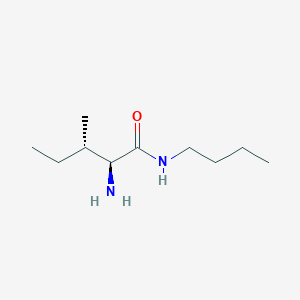
2-Hydroxy-5-(4-T-butylphenyl)isonicotinic acid
説明
“2-Hydroxy-5-(4-T-butylphenyl)isonicotinic acid” is a chemical compound . It is used in various fields of research, including life sciences, organic synthesis, and environmental measurement .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C16H17NO3 . The InChI code for this compound is 1S/C16H17NO3/c1-16(2,3)11-6-4-10(5-7-11)13-9-17-14(18)8-12(13)15(19)20/h4-9H,1-3H3,(H,17,18)(H,19,20) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 271.32 . The compound is represented by the linear formula C16H17NO3 .科学的研究の応用
Green Synthesis of Pyranopyrazoles
2-Hydroxy-5-(4-T-butylphenyl)isonicotinic acid, as a derivative of isonicotinic acid, is relevant in the synthesis of pyranopyrazoles. This process, which utilizes isonicotinic acid as a dual and biological organocatalyst, offers a green, simple, and efficient method for preparing pyranopyrazoles under solvent-free conditions (Zolfigol et al., 2013).
Synthesis of Schiff Bases
Isonicotinic acid derivatives are employed in the synthesis of Schiff base compounds, which are crucial for characterizing various chemical structures and their crystal formations. These processes involve the condensation of isonicotinic acid with other compounds (Yang, 2007).
Non-Catalytic Addition in Organic Chemistry
In organic chemistry, isonicotinic acid demonstrates its utility in the chemo-, regio-, and stereospecific non-catalytic addition to α,β-acetylenic γ-hydroxy nitriles. This process results in densely functionalized derivatives of isonicotinic acid under mild conditions (Trofimov et al., 2008).
Pharmaceutical Research
In pharmaceutical research, derivatives of isonicotinic acid are synthesized and tested for their antitubercular action, contributing significantly to the development of new treatments (Isler et al., 1955).
Application in Organic-Inorganic Hybrid Materials
Isonicotinic acid derivatives are used in the preparation of organic-inorganic hybrid materials, such as modified 2-hydroxynicotinic acid, which have significant applications in photophysical properties and semiconductor materials (Wang et al., 2006).
Coordination Chemistry and Molecular Topologies
Isonicotinic acid plays a role in the construction of homo- and hetero-metallic molecular topologies, demonstrating its importance in coordination chemistry and the development of new molecular structures (Teo et al., 2004).
作用機序
Mode of Action
The compound’s structure suggests it may interact with its targets through hydrogen bonding and hydrophobic interactions, given its hydroxyl and aromatic groups .
Pharmacokinetics
The compound’s hydroxyl group may enhance its solubility, potentially influencing its absorption and distribution . Its metabolic and excretion profiles remain to be determined.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH can influence the rate of reactions involving the compound .
特性
IUPAC Name |
5-(4-tert-butylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-16(2,3)11-6-4-10(5-7-11)13-9-17-14(18)8-12(13)15(19)20/h4-9H,1-3H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBLRHVZFWIFLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CNC(=O)C=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687742 | |
| Record name | 5-(4-tert-Butylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261954-99-7 | |
| Record name | 4-Pyridinecarboxylic acid, 5-[4-(1,1-dimethylethyl)phenyl]-1,2-dihydro-2-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261954-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-tert-Butylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3059714.png)

![7-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B3059716.png)



![[2-(2-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B3059723.png)






